molecular formula C18H16N2O5S3 B2516821 methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-48-7

methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2516821
CAS No.: 865198-48-7
M. Wt: 436.52
InChI Key: XTAQUFITSWUZDO-FRZNMHPSSA-N
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Description

Methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H16N2O5S3 and its molecular weight is 436.52. The purity is usually 95%.
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Scientific Research Applications

1. Synthetic Chemistry and Molecular Design

Research in synthetic chemistry often explores the synthesis and characterization of compounds containing thiazole, benzothiazole, and sulfonyl groups. These studies provide foundational knowledge for the development of more complex molecules, potentially including derivatives like the one . For instance, the synthesis and oxidation of chiral 2-thiazolines have been explored, highlighting methodologies that could be applicable to the synthesis of related compounds (Aitken et al., 1997).

2. Drug Discovery and Medicinal Chemistry

Compounds with benzothiazole and sulfonyl groups are often investigated for their potential therapeutic properties. Research into iminothiazolidin-4-one acetate derivatives, for example, has identified some molecules as potent aldose reductase inhibitors, suggesting a possible avenue for the treatment of diabetic complications (Ali et al., 2012).

3. Material Science and Nonlinear Optics

The structural motifs found in the compound are also present in materials science research, particularly in the development of nonlinear optical materials. For instance, the synthesis of sulfone-substituted thiophene chromophores for second-order nonlinear optics has been reported, where the presence of sulfonyl groups contributes to the desired optical properties (Chou et al., 1996).

4. Catalysis and Chemical Transformations

Research into catalytic systems often involves compounds with benzothiazole and sulfonyl groups. For example, sulfonic acid-functionalized imidazolium salts in conjunction with FeCl3 have been used as novel and highly efficient catalytic systems for the synthesis of benzimidazoles, demonstrating the utility of such functional groups in facilitating chemical transformations (Khazaei et al., 2011).

Properties

IUPAC Name

methyl 2-[6-methylsulfonyl-2-[(E)-3-thiophen-2-ylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S3/c1-25-17(22)11-20-14-7-6-13(28(2,23)24)10-15(14)27-18(20)19-16(21)8-5-12-4-3-9-26-12/h3-10H,11H2,1-2H3/b8-5+,19-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAQUFITSWUZDO-MOCLJKNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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